![molecular formula C11H15Cl2NOS B1403082 2'-Chlor-4',5'-Dihydrospiro[piperidin-4,7'-thieno[2,3-c]pyran] Hydrochlorid CAS No. 1307248-42-5](/img/structure/B1403082.png)

2'-Chlor-4',5'-Dihydrospiro[piperidin-4,7'-thieno[2,3-c]pyran] Hydrochlorid

Übersicht

Beschreibung

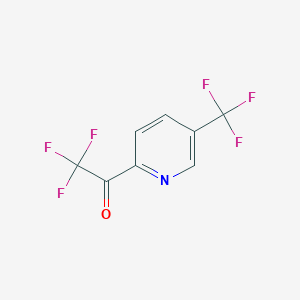

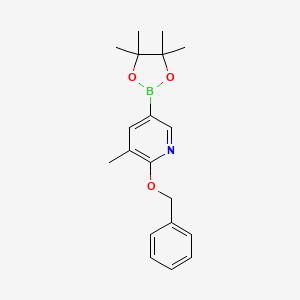

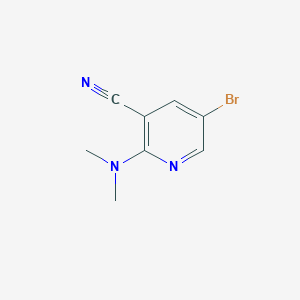

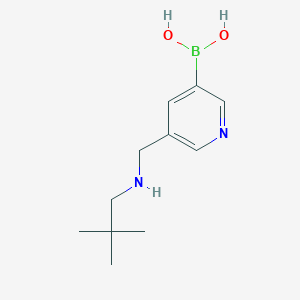

“2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride” is a chemical compound with the molecular formula C11H14ClNOS . It has a molecular weight of 243.75 g/mol . The IUPAC name for this compound is 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] .

Molecular Structure Analysis

The molecular structure of this compound includes a spiro[piperidine-4,7’-thieno[2,3-c]pyran] scaffold . The InChI code for this compound is InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.75 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 49.5 Ų . The compound has a complexity of 245 .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2'-Chlor-4',5'-Dihydrospiro[piperidin-4,7'-thieno[2,3-c]pyran] Hydrochlorid“, wobei der Schwerpunkt auf seinen einzigartigen Anwendungen liegt:

Behandlung von APOL1-vermittelten Erkrankungen

Diese Verbindung wurde als potenziell nützlich bei der Behandlung von durch APOL1 vermittelten Erkrankungen wie Bauchspeicheldrüsenkrebs, fokaler segmentaler Glomerulosklerose (FSGS) und nicht-diabetischer Nierenerkrankung (NDKD) identifiziert. Die Wirksamkeit der Verbindung in diesen Bereichen wird derzeit untersucht .

Pharmazeutische Forschung

Aufgrund seiner strukturellen Vielfalt wird diese Verbindung in der pharmazeutischen Forschung für verschiedene therapeutische Anwendungen untersucht. Sie kann als Vorläufer oder als Wirkstoff bei der Entwicklung neuer Medikamente dienen.

Wirkmechanismus

Target of Action

The primary target of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

Mode of Action

The compound acts as an inhibitor of APOL1 .

Biochemical Pathways

The downstream effects of this interaction would be related to the mitigation of diseases mediated by APOL1, such as pancreatic cancer, FSGS, and NDKD .

Result of Action

The result of the compound’s action is the inhibition of APOL1, which can lead to therapeutic effects in treating APOL1-mediated diseases . These diseases include pancreatic cancer, FSGS, and NDKD .

Biochemische Analyse

Biochemical Properties

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of apolipoprotein L1 (APOL1), a protein involved in lipid metabolism and associated with certain kidney diseases . The interaction between 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride and APOL1 is characterized by binding to the protein’s active site, thereby preventing its normal function.

Cellular Effects

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can alter gene expression and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride exerts its effects through several mechanisms. One of the primary actions is the inhibition of APOL1 by binding to its active site . This binding prevents APOL1 from interacting with its natural substrates, thereby disrupting its normal function. Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and protecting against kidney damage . At higher doses, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can cause toxic effects, including liver damage and impaired renal function . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWSNBCLILHOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C=C(S3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307248-42-5 | |

| Record name | Spiro[piperidine-4,7′-[7H]thieno[2,3-c]pyran], 2′-chloro-4′,5′-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307248-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.